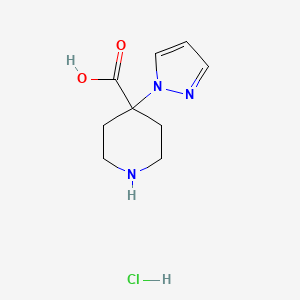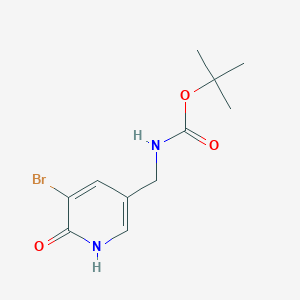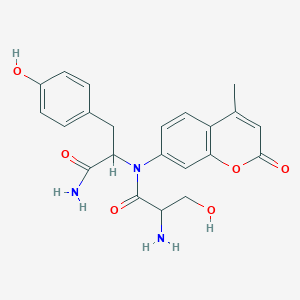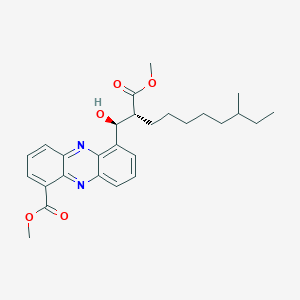
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride
Vue d'ensemble
Description
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One of the most common methods involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .
Molecular Structure Analysis
Pyrazoles are composed of three carbon atoms and two nitrogen atoms in adjacent positions . They exhibit tautomerism, a phenomenon that may influence their reactivity .
Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions. For instance, they can undergo cyclocondensation reactions with α,β-ethylenic ketones to form pyrazole derivatives .
Physical And Chemical Properties Analysis
Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The physical and chemical properties of a specific pyrazole derivative like “4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride” would depend on its specific structure.
Applications De Recherche Scientifique
Anticholinesterase Agents
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride derivatives demonstrate significant applications as anticholinesterase agents. Pyrazolines, including those derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid, are explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial for treating neurodegenerative disorders (Altıntop, 2020).
Cancer Treatment
Compounds derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid are investigated for their potential in cancer treatment. Specifically, these compounds can inhibit Aurora A, a kinase implicated in cancer progression (ヘンリー,ジェームズ, 2006).
Synthesis of Crizotinib
This compound is also a key intermediate in synthesizing Crizotinib, a drug used for treating certain types of lung cancer. The synthesis process involves nucleophilic substitution, hydrogenation, and iodination steps (Dong-ming, 2012).
Development of Fluorescent Films
Derivatives of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid are used in the synthesis of acrylates, showing promise as monomers for creating fluorescent films. These are developed through reactions with acryloyl chloride (Soboleva, Orlova, & Shelkovnikov, 2017).
Adenosine Receptor Antagonists
Modifications of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have led to the development of water-soluble adenosine receptor antagonists. These are significant for their potential in treating various diseases and conditions (Baraldi et al., 2012).
Fungicidal and Antiviral Activities
Certain derivatives have shown potential fungicidal and antiviral activities, particularly against tobacco mosaic virus, highlighting their utility in agricultural and medical applications (Li et al., 2015).
Cannabinoid Receptor Antagonists
Research on pyrazole derivatives, including those related to 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid, has led to the development of cannabinoid receptor antagonists, which may have therapeutic applications in antagonizing the effects of cannabinoids (Lan et al., 1999).
Molecular Structure and Crystallography
Studies on the molecular structure and crystallography of compounds derived from 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have provided insights into their chemical properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety And Hazards
Propriétés
IUPAC Name |
4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGCCFZDSOPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)


![3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1487257.png)
